Alpha-D-mannose pentaacetate is a synthetic derivative of D-mannose, a naturally occurring sugar. It is classified as a carbohydrate ester, specifically a pentaacetate ester of a monosaccharide. In scientific research, alpha-D-mannose pentaacetate serves as a useful tool for studying various biological processes and chemical reactions. [, , ]
Synthesis Analysis
The synthesis of alpha-D-mannose pentaacetate typically involves the acetylation of D-mannose using acetic anhydride in the presence of a catalyst. [] While specific details of the synthesis method for the alpha-anomer are not provided in the given papers, one paper mentions the synthesis of beta-D-glucose pentaacetate from tetra-O-acetyl-beta-D-glucopyranosyl chloride using silver acetate. [] This suggests that a similar approach with the appropriate starting material could be employed for alpha-D-mannose pentaacetate synthesis.
Molecular Structure Analysis
Alpha-D-mannose pentaacetate, like other sugar acetates, can participate in various chemical reactions. One study investigated its reactivity in exchange and mercaptolysis reactions. [] Results showed that alpha-D-mannose pentaacetate underwent exchange with stannic trichloride acetate in chloroform at a rate intermediate to the alpha and beta anomers of D-glucose pentaacetate. [] This difference in reactivity is attributed to the configuration at the C1 position. [] Additionally, alpha-D-mannose pentaacetate reacted with ethyl mercaptan in the presence of zinc chloride, primarily yielding ethyl 1,2-trans-alpha-D-1-thiomannopyranoside tetraacetate. []
Related Compounds
β-D-Mannose Pentaacetate
Relevance: The relative reactivity of β-D-Mannose pentaacetate and α-D-Mannose pentaacetate in exchange reactions with stannic trichloride acetate and mercaptolysis reactions is discussed in the context of anomeric configuration and reactivity. [] This comparison highlights the influence of stereochemistry on the chemical behavior of these closely related compounds. The target compound, α-D-Mannose pentaacetate, undergoes exchange reactions and mercaptolysis at rates intermediate to those of the β- and α-anomers of D-glucose pentaacetate, respectively. []
β-D-Glucose Pentaacetate
Relevance: The study comparing the properties of pentaacetates of glucose and mannose shows that β-D-Glucose pentaacetate reacts significantly faster in exchange and mercaptolysis reactions than both anomers of D-mannose pentaacetate. [] This difference in reactivity emphasizes the impact of the configurational difference between glucose and mannose derivatives, particularly at the C2 position, on their chemical behavior. Understanding the reactivity differences between α-D-Mannose pentaacetate and β-D-Glucose pentaacetate can be valuable in synthetic chemistry applications.
α-D-Glucose Pentaacetate
Relevance: The research highlights the significant differences in reactivity between the α- and β-anomers of D-glucose pentaacetate. [] α-D-Glucose pentaacetate shows considerably lower reactivity compared to β-D-Glucose pentaacetate in exchange and mercaptolysis reactions. [] Comparing the reactivity of α-D-Mannose pentaacetate to both anomers of D-glucose pentaacetate provides insights into the combined effects of anomeric configuration and the structural differences between glucose and mannose derivatives.
D-Glucose
Relevance: This compound provides context for understanding the impact of acetylation on the properties and biological activity of sugars. While D-glucose exhibits a sweet taste, its pentaacetate esters, including α-D-Mannose pentaacetate, do not. [] This difference in taste perception suggests that the acetylation of sugars can significantly alter their interaction with taste receptors. []
D-Galactose Pentaacetate
Relevance: The research explores the relationship between the structure of sugar pentaacetate esters and their taste perception, comparing D-Galactose pentaacetate to α-D-Mannose pentaacetate and other related esters. Unlike α-D-Mannose pentaacetate, which exhibits a bitter taste, D-Galactose pentaacetate does not elicit a clear taste response. [] This finding underscores the specificity of structural features, even within a class of closely related compounds, in determining their taste properties.
L-Glucose Pentaacetate
Relevance: This comparison provides insights into the stereospecificity of taste perception. [] The study reveals that the β-anomer of L-Glucose pentaacetate elicits a bitter taste, while its α-anomer does not. [] In contrast, both α- and β-anomers of D-Glucose pentaacetate are bitter. [] These observations suggest that the spatial arrangement of atoms within sugar pentaacetate esters plays a crucial role in their interaction with taste receptors and the resulting taste perception.
D-Mannose
60% Deacetylated D-Mannose Pentaacetate
Relevance: This compound plays a crucial role in elucidating the mechanism of action of rhamnogalacturonan, a compound that enhances the cytotoxic activity of natural killer (NK) and lymphokine-activated killer (LAK) cells against HCMV-infected cells. [] The study demonstrates that preincubating effector cells with 60% deacetylated D-mannose pentaacetate inhibits the rhamnogalacturonan-mediated enhancement of NK and LAK cytotoxicity against HCMV-infected cells. [] This finding suggests that both rhamnogalacturonan and 60% deacetylated D-mannose pentaacetate may interact with a common receptor on effector cells, highlighting a potential mechanism for modulating immune responses against viral infections.
Rhamnogalacturonan
Relevance: This compound is central to the research on enhancing immune responses against viral infections. [] Rhamnogalacturonan significantly enhances the cytotoxic activity of NK and LAK cells against HCMV-infected cells. [] The research investigates the mechanism behind this enhancement, suggesting that it may involve interactions with specific receptors on both effector and target cells. While not structurally related to α-D-Mannose pentaacetate, rhamnogalacturonan's interaction with a receptor that also binds to 60% deacetylated D-mannose pentaacetate highlights a potential link between carbohydrate recognition and immune modulation.
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